

Ethyl 4-iodo-2-nitrobenzoate: Technical Safety & Handling Guide

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Compound of Interest

Compound Name: Ethyl 4-iodo-2-nitrobenzoate

Cat. No.: B15251649

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CAS No: 1260796-96-0 | Formula: C

H

INO

| MW: 321.07 g/mol [1][2]

Part 1: Executive Summary & Scientific Context

Ethyl 4-iodo-2-nitrobenzoate is a specialized halogenated nitroaromatic intermediate primarily utilized in medicinal chemistry for the synthesis of complex heterocycles. Its structural core—containing a labile carbon-iodine bond ortho to a nitro group—makes it a high-value scaffold for Suzuki-Miyaura cross-coupling reactions and subsequent reductive cyclizations (e.g., to form substituted indoles or anthranilates).

Due to its specific substitution pattern, this compound exhibits distinct reactivity profiles compared to its non-iodinated analogs. The presence of the iodine atom introduces photosensitivity, while the nitro group contributes to its potential as an energetic precursor. This guide synthesizes derived safety data with standard operating procedures (SOPs) for handling high-value organic iodides.

Part 2: Chemical Identity & Physical Properties

Note: Experimental physical constants for this specific isomer are limited in public literature. Values below represent calculated estimates and standard properties for the structural class.

Property	Value / Description	Source/Validation
CAS Number	1260796-96-0	Verified (BLD Pharm)
Molecular Weight	321.07 g/mol	Calculated
Appearance	Yellow to orange crystalline solid	Predicted (Nitro-iodides)
Melting Point	Not experimentally determined (Est. 60-80 °C)	Analogous to Ethyl 4-nitrobenzoate
Solubility	Soluble in DMSO, DMF, DCM, Ethyl Acetate	Standard Organic Solubility
Stability	Light Sensitive, Moisture Sensitive	C-I bond lability

Part 3: Hazard Identification & Risk Assessment (GHS)

As a specific MSDS is rare for this research chemical, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous nitro-iodo-benzoates.

Core Hazards

- Skin/Eye Irritation (Category 2/2A): The ester and nitro functionalities are established irritants.
- Specific Target Organ Toxicity (STOT-SE 3): Respiratory irritation upon inhalation of dust.
- Photolytic Decomposition: Exposure to UV/visible light can cleave the C-I bond, liberating free iodine (

), which is corrosive and toxic.

NFPA 704 Rating (Estimated)

- Health (Blue): 2 (Warning: Causes irritation, potential sensitizer)
- Flammability (Red): 1 (Combustible solid if heated)
- Instability (Yellow): 1 (Unstable at high temps or under light)

Part 4: Safe Handling & Storage Protocols

The "Application Scientist" Perspective: The primary failure mode with this compound is deiodination due to improper storage, leading to yield loss in subsequent coupling reactions.

Storage Architecture

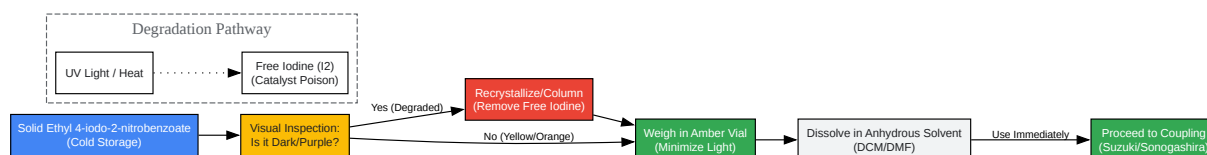
- Temperature: Store at 2–8°C. Cold storage retards thermal decomposition of the nitro group.
- Atmosphere: Store under Argon or Nitrogen. Oxygen can accelerate oxidative degradation.
- Container: Amber glass vials are mandatory. Wrap clear vials in aluminum foil if amber is unavailable.

Handling Workflow

- Weighing: Use an anti-static gun if the powder is fluffy. Weigh quickly to minimize moisture uptake.
- Solvent Choice: Avoid nucleophilic solvents (like amines) for stock solutions unless intended for immediate reaction, as displacement of the iodide can occur.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for handling and reacting this compound to prevent degradation.



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Figure 1: Quality Control and Handling Workflow. Note the critical check for iodine liberation (purple discoloration) which can poison Palladium catalysts in downstream cross-coupling.

Part 5: Emergency Response & First Aid

Spill Management

- Evacuate: If a large quantity (>10g) is spilled and dust is visible.
- PPE: Wear nitrile gloves (double gloved recommended), lab coat, and N95 dust mask or respirator.
- Neutralization: If the spill is dark (iodine present), treat the area with 10% Sodium Thiosulfate solution. This reduces volatile iodine () to water-soluble iodide (), turning the stain colorless.
- Cleanup: Absorb liquid residues with vermiculite. Sweep solids gently to avoid dust generation.

First Aid Measures

- Eye Contact: Rinse immediately with water for 15 minutes.[3] The nitro group increases lipophilicity, making thorough irrigation critical.

- Skin Contact: Wash with soap and water.[4] If yellow staining occurs, it may be persistent (nitro-staining); monitor for irritation.
- Inhalation: Move to fresh air. If wheezing occurs (iodine vapor irritation), seek medical attention.

Part 6: Synthesis & Application Context

Why this compound matters: In drug discovery, the ortho-nitro group serves as a "masked" amine. Following a Suzuki coupling at the iodine position to attach an aryl group, the nitro group can be reduced (using Fe/AcOH or

/Pd) to form an aniline. This aniline can then attack the ethyl ester, cyclizing to form phenanthridinones or quinolones, which are privileged scaffolds in kinase inhibitors.

Synthesis Route (Sandmeyer Approach):

- Precursor: Ethyl 4-amino-2-nitrobenzoate.[5]

- Diazotization:

,

, 0°C.

- Iodination: Addition of

.

- Workup: Wash with

to remove iodine byproducts.

Part 7: Disposal & Environmental Stewardship

- Waste Stream: Segregate as Halogenated Organic Waste.[6]
- Do NOT: Mix with strong oxidizers or strong bases (hydrolysis of the ester can generate heat).

- Environmental Fate: Iodinated aromatics are persistent. Do not dispose of down the drain. Incineration is the required disposal method.

References

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